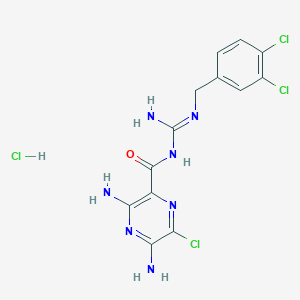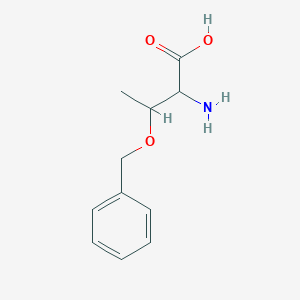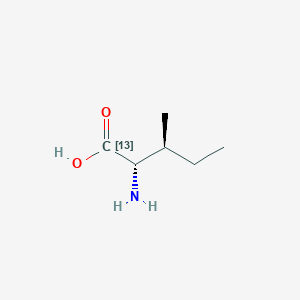
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is a specialized chemical compound used primarily in scientific research. This compound is a derivative of sodium 3-methyl-2-oxobutanoate, with specific isotopic labeling that includes deuterium and carbon-13. These isotopic labels make it particularly useful in various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate typically involves the isotopic labeling of the parent compound, sodium 3-methyl-2-oxobutanoate. The process begins with the introduction of deuterium and carbon-13 into the precursor molecules. This can be achieved through specific chemical reactions that replace hydrogen atoms with deuterium and incorporate carbon-13 into the molecular structure.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the purification and isolation of the final product to ensure high purity and isotopic enrichment. The production methods are designed to meet the stringent requirements of scientific research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
Wirkmechanismus
The mechanism of action of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate involves its role as a labeled compound in various experimental setups. The isotopic labels (deuterium and carbon-13) allow researchers to track the compound’s behavior and interactions at the molecular level. This provides valuable insights into reaction mechanisms, metabolic pathways, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The parent compound without isotopic labeling.
Sodium 3-methyl-2-oxobutanoate-13C: A similar compound with only carbon-13 labeling.
Sodium 3-methyl-2-oxobutanoate-d3: A similar compound with only deuterium labeling.
Uniqueness
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual isotopic labeling with both deuterium and carbon-13
Eigenschaften
Molekularformel |
C5H7NaO3 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1; |
InChI-Schlüssel |
WIQBZDCJCRFGKA-CKHMYQJJSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([13CH3])C(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)






